N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide
Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an acetyl group and a phenyl ring, which is further connected to a trichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
Attachment of the Phenyl Ring: The next step is the introduction of the phenyl ring. This can be done by reacting 4-acetylpiperazine with 4-bromophenylamine in the presence of a base such as potassium carbonate.
Formation of the Trichloroacetamide Moiety: The final step involves the introduction of the trichloroacetamide group. This can be achieved by reacting the intermediate product with trichloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The compound is believed to interact with neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses. By binding to these channels, the compound can modulate their activity, potentially leading to therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but lacks the trichloroacetamide moiety.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of the trichloroacetamide group.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3N3O2/c1-10(21)19-6-8-20(9-7-19)12-4-2-11(3-5-12)18-13(22)14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQVFLIHLTFOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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